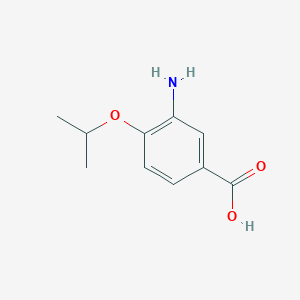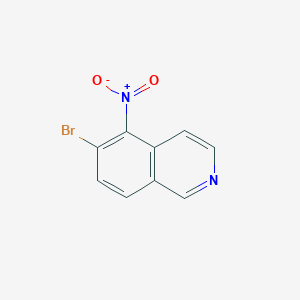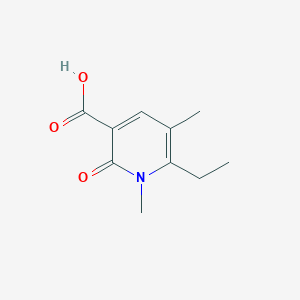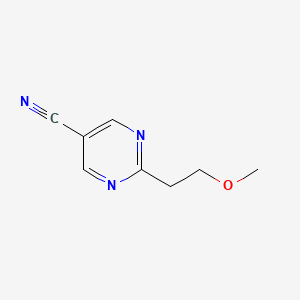![molecular formula C7H13NO2S B1519207 2-[Methyl(thiolan-3-yl)amino]acetic acid CAS No. 1095626-10-0](/img/structure/B1519207.png)
2-[Methyl(thiolan-3-yl)amino]acetic acid
Übersicht
Beschreibung
2-[Methyl(thiolan-3-yl)amino]acetic acid is a chemical compound with the molecular formula C7H13NO2S It is a derivative of thiolan-3-ylamine and acetic acid, featuring a sulfur atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(thiolan-3-yl)amino]acetic acid typically involves the reaction of thiolan-3-ylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Methyl(thiolan-3-yl)amino]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides may be formed as oxidation products.
Reduction: Reduced forms of the compound, such as thiol derivatives, can be obtained.
Substitution: Various substituted derivatives can be synthesized depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(thiolan-3-yl)amino]acetic acid has several scientific research applications across different fields:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in medicinal chemistry.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[Methyl(thiolan-3-yl)amino]acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would vary based on the context of its application and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-[Methyl(thiolan-3-yl)amino]acetic acid can be compared with other similar compounds, such as:
Methyl 2-(thiolan-3-yl)acetate: This compound differs in its functional group, which affects its reactivity and applications.
2-(Methylamino)acetic acid:
Uniqueness: The presence of the sulfur atom in this compound gives it unique chemical properties compared to similar compounds, making it valuable in specific research and industrial applications.
Eigenschaften
IUPAC Name |
2-[methyl(thiolan-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-8(4-7(9)10)6-2-3-11-5-6/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMBDOTTSSMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)













